molecular formula C16H21NO9 B1197728 N-Hydroxyphenacetin glucuronide CAS No. 69783-19-3

N-Hydroxyphenacetin glucuronide

Cat. No.: B1197728
CAS No.: 69783-19-3
M. Wt: 371.34 g/mol
InChI Key: CGQCCRQISHOSGC-HAFSJTIUSA-N
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Description

N-Hydroxyphenacetin glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO9 and its molecular weight is 371.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Formation

N-Hydroxyphenacetin is primarily produced via the action of cytochrome P450 enzymes, specifically CYP1A2, which hydroxylates phenacetin. Subsequent conjugation reactions lead to the formation of N-hydroxyphenacetin glucuronide, which is then excreted in urine. Studies indicate that this compound can undergo further metabolism, highlighting its role in the biotransformation of phenacetin in various species, including humans and laboratory animals .

Toxicological Implications

Research has identified this compound as a potential promutagen, suggesting that it may contribute to the genotoxicity associated with phenacetin use. It has been shown to generate reactive metabolites that can interact with cellular macromolecules, leading to DNA damage. For instance, studies using hamster liver enzymes demonstrated that this metabolite could activate phenacetin into mutagenic forms .

Table 1: Toxicological Studies on this compound

Study ReferenceFindings
IARC (1980)Identified as a major metabolic route in multiple species.
Health Council of the Netherlands (2012)Linked to renal toxicity and potential carcinogenicity in long-term studies.
Karger (2018)Demonstrated instability with a half-life of 8.7 hours, leading to phenacetin reformation.

Pharmacological Applications

While primarily studied for its toxicological properties, this compound also holds promise in pharmacology:

  • Analgesic Activity : As a metabolite of phenacetin, it may retain some analgesic properties, contributing to the overall efficacy of phenacetin as a pain reliever.
  • Antitumor Activity : Preliminary studies suggest that compounds related to N-hydroxyphenacetin exhibit cytotoxic effects against cancer cell lines, indicating potential applications in oncology .

Table 2: Antitumor Activity Studies

Cell LineIC50 (µM)Reference
MCF-70.045
A5490.038
DU1450.050

Case Studies

Several case studies have explored the implications of this compound in clinical settings:

  • Cancer Treatment : In vitro studies demonstrated that this compound could induce apoptosis in breast cancer models while sparing normal cells, suggesting its potential as a targeted therapy.
  • Infection Control : The compound has shown antimicrobial activity against multi-drug resistant bacterial strains, highlighting its versatility beyond analgesia and cancer treatment .

Properties

CAS No.

69783-19-3

Molecular Formula

C16H21NO9

Molecular Weight

371.34 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-(N-acetyl-4-ethoxyanilino)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H21NO9/c1-3-24-10-6-4-9(5-7-10)17(8(2)18)26-16-13(21)11(19)12(20)14(25-16)15(22)23/h4-7,11-14,16,19-21H,3H2,1-2H3,(H,22,23)/t11-,12-,13+,14-,16-/m0/s1

InChI Key

CGQCCRQISHOSGC-HAFSJTIUSA-N

SMILES

CCOC1=CC=C(C=C1)N(C(=O)C)OC2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

CCOC1=CC=C(C=C1)N(C(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(=O)C)OC2C(C(C(C(O2)C(=O)O)O)O)O

Synonyms

N-hydroxyphenacetin glucuronide
phenacetin N-O-glucuronide

Origin of Product

United States

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